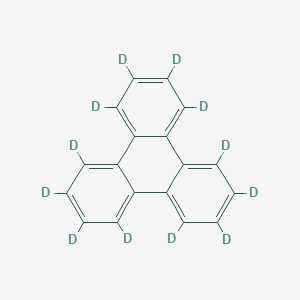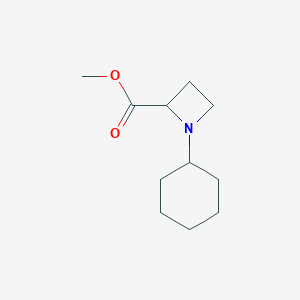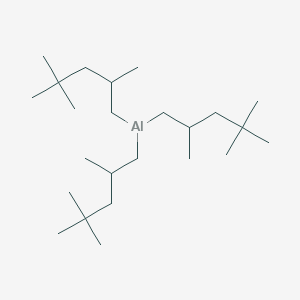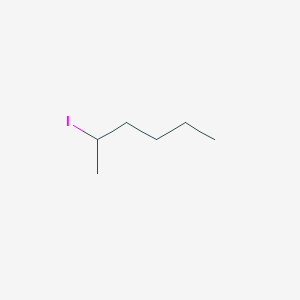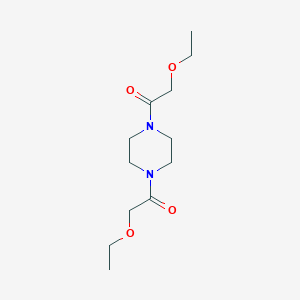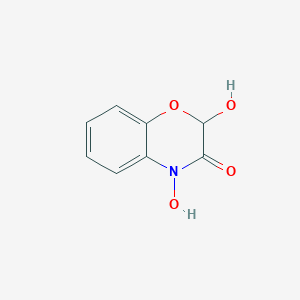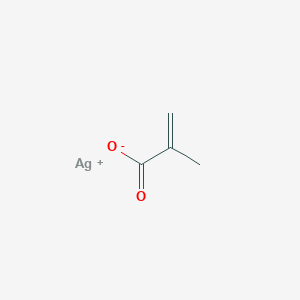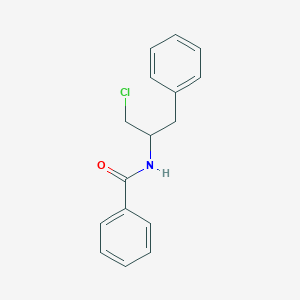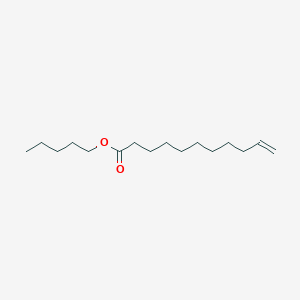
Pentyl undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl undec-10-enoate is an organic compound with the molecular formula C16H30O2. It is also known as this compound. This compound is an ester derived from 10-undecenoic acid and pentanol. It is commonly used in various industrial applications, including the synthesis of fragrances and as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, pentyl ester typically involves the esterification of 10-undecenoic acid with pentanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
10-Undecenoic acid+Pentanol→10-Undecenoic acid, pentyl ester+Water
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water, thus enhancing the yield of the ester .
Analyse Chemischer Reaktionen
Types of Reactions: Pentyl undec-10-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and pentanol in the presence of an acid or base.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 10-Undecenoic acid and pentanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols
Wissenschaftliche Forschungsanwendungen
Pentyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antifungal activities and potential therapeutic applications.
Industry: Utilized in the production of fragrances, lubricants, and as a plasticizer
Wirkmechanismus
The mechanism of action of 10-undecenoic acid, pentyl ester, particularly in its antimicrobial and antifungal activities, involves the disruption of cell membranes and inhibition of essential enzymes. The ester can integrate into the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Methyl 10-undecenoate: An ester derived from 10-undecenoic acid and methanol.
Ethyl 10-undecenoate: An ester derived from 10-undecenoic acid and ethanol.
Comparison: Pentyl undec-10-enoate is unique due to its longer alkyl chain, which can influence its physical properties, such as boiling point and solubility. This longer chain can also affect its reactivity and interactions with other molecules, making it suitable for specific applications where other esters might not be as effective .
Eigenschaften
CAS-Nummer |
18451-96-2 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
pentyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
InChI-Schlüssel |
UODPTRHAWGAWQL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
Kanonische SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
| 18451-96-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


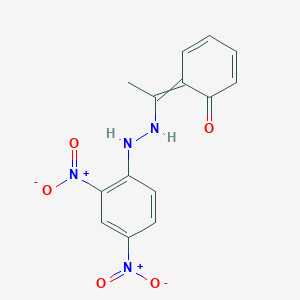

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
